4-methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring (4-methoxy, 3-methyl) linked via a methylene bridge to a pyrrolidin-5-one moiety bearing a para-tolyl (4-methylphenyl) group. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, often associated with antibacterial, enzymatic inhibition, or receptor-targeting activities . The pyrrolidinone ring introduces a hydrogen-bond-accepting carbonyl group, which may enhance binding interactions with biological targets. Structural complexity arises from the para-tolyl substituent on the pyrrolidinone and the methyl/methoxy groups on the benzene ring, which influence electronic properties, solubility, and metabolic stability .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-4-6-17(7-5-14)22-13-16(11-20(22)23)12-21-27(24,25)18-8-9-19(26-3)15(2)10-18/h4-10,16,21H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKBCXZWLZWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research has indicated that derivatives of sulfonamides, including this compound, exhibit significant anti-inflammatory and analgesic properties. A study highlighted the effectiveness of similar compounds in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Case Study: COX Inhibition
A comparative analysis of various sulfonamide derivatives revealed that compounds with similar structures demonstrated potent COX-2 inhibitory activity, with IC50 values significantly lower than standard anti-inflammatory medications like celecoxib. For instance:
| Compound | COX-2 IC50 (µM) | Comparison to Celecoxib (IC50 = 78.53 µM) |
|---|---|---|
| 4-methoxy compound | 62.61 | Superior |
| Celecoxib | 78.53 | Reference |
This suggests that 4-methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could be developed as a more effective alternative for treating inflammatory conditions.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Research into similar sulfonamide derivatives has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 30.3 ± 0.45 | Significant inhibition |
| MCF7 (Breast) | 32.4 ± 0.65 | Comparable to standard drugs |
| MRC5 (Normal) | >50 | Non-toxic at higher concentrations |
These findings indicate that the compound may possess the ability to selectively target cancerous cells, making it a candidate for further development in oncological therapies.
Table: Proposed Mechanisms
| Mechanism | Effect |
|---|---|
| COX Inhibition | Reduces prostaglandin synthesis |
| Kinase Inhibition | Disrupts cancer cell growth signaling |
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
4-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide ()
- Structural Similarity: Shares the pyrrolidinone core and sulfonamide linkage but replaces the 4-methoxy-3-methyl groups with a 4-chloro substituent.
- Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the benzene ring compared to methoxy (electron-donating) and methyl (weakly electron-donating) groups. This may alter π-π stacking interactions or hydrogen-bonding capacity.
- Biological Implications : Chloro-substituted sulfonamides often exhibit enhanced antibacterial activity due to increased lipophilicity, but methoxy groups may improve solubility in polar media .
Pyrrolidinone vs. Other Heterocyclic Moieties
N-(5-Methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide ()
- Structural Divergence: The pyrrolidinone is attached to the benzene ring’s para position, while the sulfonamide connects to an isoxazole.
- However, the methylene-linked pyrrolidinone in the main compound may allow greater conformational flexibility for binding .
Metabolic and Pharmacokinetic Considerations
N-Methyl-2-nitro-N-(pyrrolidin-3-yl)benzenesulfonamide ()
- Key Differences : A metabolite of a GATA-2 inhibitor, this compound lacks the para-tolyl and methyl/methoxy groups but retains a nitro substituent.
- Metabolism : Nitro groups are prone to reduction in vivo, forming reactive intermediates. In contrast, the main compound’s methoxy and methyl groups are metabolically stable, suggesting longer half-life .
Sulfonamide Derivatives with Antimicrobial Activity
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Structural Comparison: Replaces the pyrrolidinone with an oxazole-linked sulfonamide.
- Activity: Demonstrated antimicrobial properties, likely due to sulfonamide-mediated folate pathway inhibition. The main compound’s pyrrolidinone may confer additional enzyme-inhibitory effects (e.g., targeting carbonic anhydrases or proteases) .
Biological Activity
4-Methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol . The compound features a benzenesulfonamide core, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Ring : Cyclization of an appropriate amine with a carbonyl compound.
- Introduction of the p-Tolyl Group : Achieved through Friedel-Crafts alkylation.
- Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base.
- Substitution Reactions : Introduction of methoxy and methyl groups to enhance biological activity.
Antibacterial and Antifungal Properties
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrrolidine have shown promising results against various bacterial strains . The sulfonamide group is particularly noted for its antibacterial properties, making this compound a candidate for further investigation in antibiotic development.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
